

"Methyl 4-chloro-3-hydroxybenzoate" CAS number and molecular weight

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Compound of Interest

Compound Name: Methyl 4-chloro-3-hydroxybenzoate

Cat. No.: B042347

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Technical Guide: Methyl 4-chloro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate, systematically named Methyl 3-chloro-4-hydroxybenzoate according to IUPAC nomenclature, is a halogenated phenolic compound. This guide provides an in-depth overview of its chemical properties, synthesis, and significant role as a key intermediate in the development of therapeutic agents, particularly human glucagon receptor (hGluR) antagonists. The antagonism of the glucagon receptor is a promising strategy for the management of hyperglycemia and type 2 diabetes. Glucagon, a peptide hormone, opposes the action of insulin by stimulating hepatic glucose production. In diabetic states, elevated glucagon levels contribute to hyperglycemia. By blocking the glucagon receptor, these antagonists can effectively reduce hepatic glucose output and improve glycemic control.

Chemical and Physical Properties

Methyl 3-chloro-4-hydroxybenzoate is a white solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	3964-57-6	[1]
Molecular Formula	C ₈ H ₇ ClO ₃	[1]
Molecular Weight	186.59 g/mol	[1]
IUPAC Name	methyl 3-chloro-4-hydroxybenzoate	[1]
Appearance	White solid	
Melting Point	134-137 °C	
Boiling Point	274.6 °C at 760 mmHg	
Solubility	Soluble in methanol and ethyl acetate	

Experimental Protocols

Synthesis of Methyl 3-chloro-4-hydroxybenzoate

A common and efficient method for the synthesis of Methyl 3-chloro-4-hydroxybenzoate is through the esterification of 3-chloro-4-hydroxybenzoic acid.

Materials:

- 3-chloro-4-hydroxybenzoic acid
- Methanol (reagent grade)
- Sulfuric acid (concentrated)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer with heating plate
- Rotary evaporator
- Separatory funnel

Procedure:

- To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (3 mL, 56.3 mmol).
- The reaction mixture is then heated to 60 °C and stirred for 12 hours under reflux.
- After the reaction is complete, the mixture is cooled to room temperature.
- The methanol is removed under reduced pressure using a rotary evaporator.
- The resulting residue is partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate (3 x 30 mL) in a separatory funnel.
- The organic layers are combined, dried over anhydrous sodium sulfate, and then filtered.
- The solvent is evaporated under reduced pressure to yield the final product, methyl 3-chloro-4-hydroxybenzoate, as a white solid.

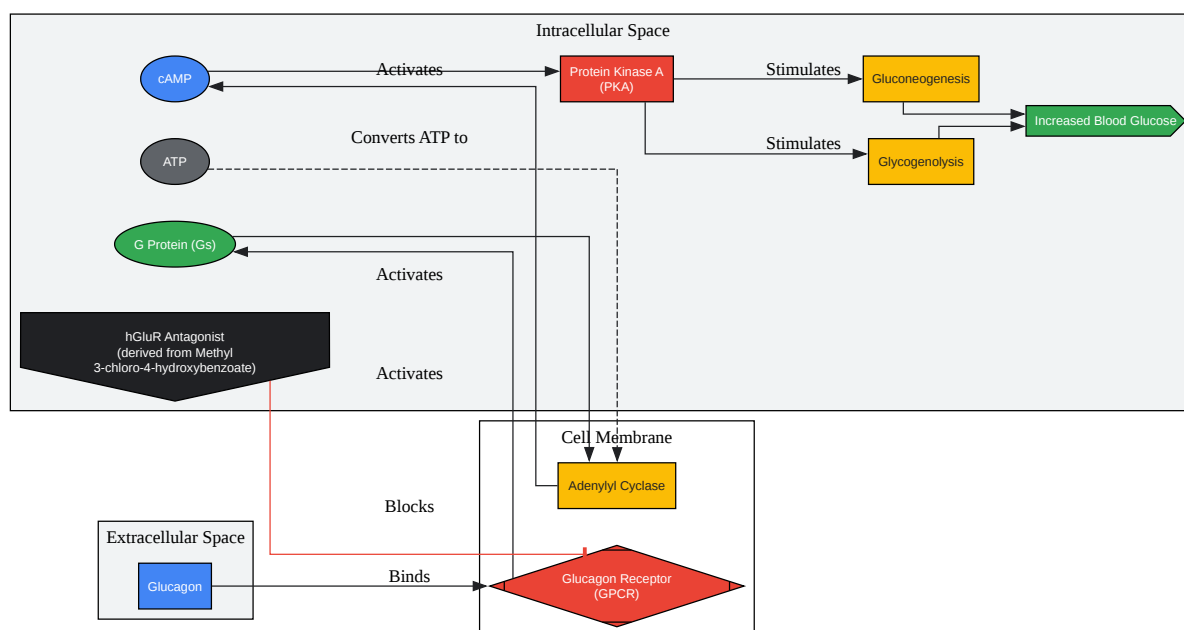
Role in Drug Discovery and Development

Methyl 3-chloro-4-hydroxybenzoate serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its primary documented application is in the preparation of potent and selective human glucagon receptor (hGluR) antagonists. These antagonists are being investigated for the treatment of type 2 diabetes.

Glucagon Receptor Signaling Pathway

The end-products synthesized from Methyl 3-chloro-4-hydroxybenzoate act by antagonizing the glucagon receptor, thereby inhibiting its signaling cascade. The binding of glucagon to its

G-protein coupled receptor (GPCR) on hepatocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates downstream targets, ultimately resulting in increased glycogenolysis and gluconeogenesis, and consequently, higher blood glucose levels. Human glucagon receptor antagonists block the initial binding of glucagon, thus preventing this entire cascade.

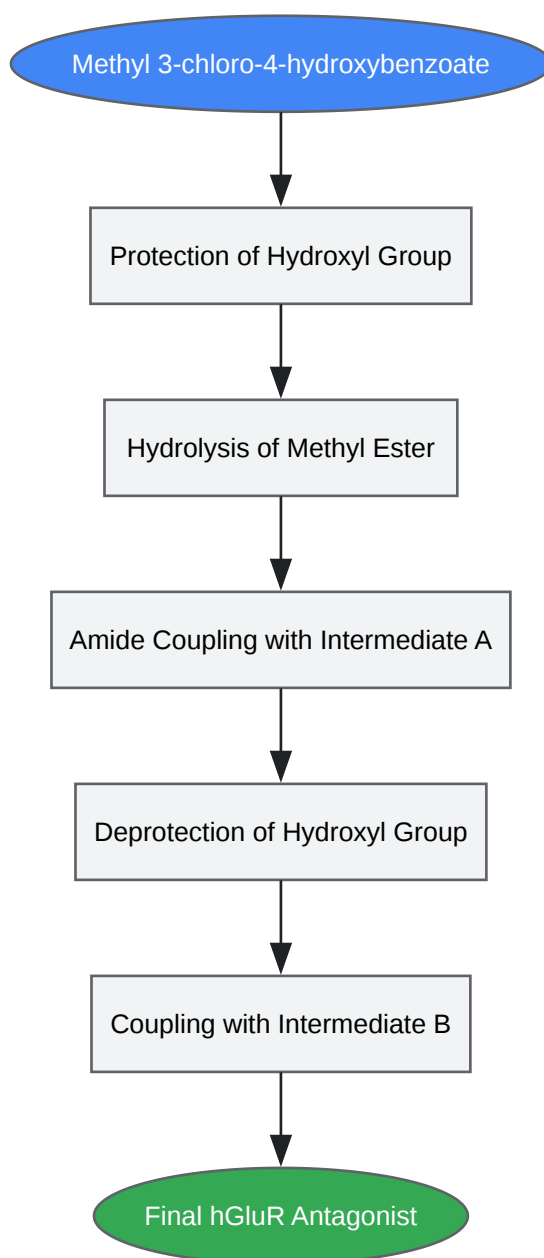


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Glucagon Receptor Signaling Pathway and its Antagonism.

Experimental Workflow for Synthesis of a Human Glucagon Receptor Antagonist

The synthesis of a human glucagon receptor antagonist using Methyl 3-chloro-4-hydroxybenzoate as a starting material involves a multi-step process. The following diagram illustrates a generalized workflow for such a synthesis.



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Generalized workflow for hGluR antagonist synthesis.

Conclusion

Methyl 3-chloro-4-hydroxybenzoate is a valuable reagent in medicinal chemistry and drug discovery. Its utility as a precursor for the synthesis of human glucagon receptor antagonists highlights its importance in the development of novel therapeutics for type 2 diabetes. The information and protocols provided in this guide are intended to support researchers and scientists in their efforts to explore the potential of this compound and its derivatives in addressing significant health challenges.

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References

- 1. Methyl 3-chloro-4-hydroxybenzoate | C₈H₇ClO₃ | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]
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